1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol
Description
Historical Development in Scientific Literature
The compound 1-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol (CAS 919021-28-6) first emerged in scientific literature in the early 21st century as part of broader efforts to develop piperazine derivatives for pharmaceutical applications. Initial synthetic efforts were documented in 2007, when the compound’s structure was characterized via nuclear magnetic resonance (NMR) and mass spectrometry. Early studies focused on its role as a structural analog of antipsychotic agents, leveraging the piperazine moiety’s affinity for neurotransmitter receptors.
A key milestone occurred in 2010, when researchers optimized its synthesis by introducing palladium-catalyzed coupling reactions, improving yields from 13% to 73% under reflux conditions. By 2015, advances in computational chemistry enabled precise modeling of its interactions with kinase enzymes, positioning it as a candidate for targeted cancer therapies.
Table 1: Key Milestones in Historical Development
Position within Piperazine-Based Chemical Research
Piperazine derivatives are renowned for their versatility in medicinal chemistry, particularly in modulating central nervous system (CNS) and oncological targets. This compound distinguishes itself through its hybrid structure, combining a para-aminophenyl group with a methylpiperazine-ethanol chain. This configuration enhances water solubility (LogP = 0.55) compared to non-polar analogs, making it suitable for aqueous pharmacological formulations.
The compound’s design reflects strategic modifications to classic piperazine scaffolds. For example, replacing the piperazine ring’s hydrogen bond donors with a methyl group (as in the 4-methylpiperazine moiety) reduces metabolic degradation while retaining affinity for G protein-coupled receptors. Such innovations align with trends in structure-activity relationship (SAR) studies, where subtle substitutions optimize pharmacokinetics without compromising target engagement.
Table 2: Comparative Analysis of Piperazine Derivatives
Research Progression Timeline
The compound’s research trajectory has evolved from synthetic chemistry to translational drug discovery:
- 2007–2010 : Initial synthesis and structural validation.
- 2012–2015 : Mechanistic studies revealing kinase inhibition potential (e.g., Axl kinase IC₅₀ = 0.82 µM).
- 2018–2022 : Computational refinements predicting blood-brain barrier permeability (TPSA = 52.73 Ų).
Notably, a 2022 study demonstrated its efficacy in suppressing tumor growth in vitro by targeting receptor tyrosine kinases, with a 40% reduction in cell viability at 10 µM.
Contemporary Research Interest Analysis
Current research prioritizes three areas:
- Kinase Inhibition : The compound’s triazole and tetrazole variants show promise in blocking Axl kinase, a driver of cancer metastasis.
- CNS Drug Development : Its moderate LogP and hydrogen-bonding capacity (4 acceptors, 2 donors) make it a candidate for crossing the blood-brain barrier.
- Synthetic Methodology : Recent protocols emphasize green chemistry, using tBuOH as a solvent to reduce environmental impact.
Ongoing clinical trials, though not yet published, are exploring its derivatives in glioblastoma models, with preliminary data suggesting synergistic effects with temozolomide.
Properties
IUPAC Name |
1-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-6-8-16(9-7-15)10-13(17)11-2-4-12(14)5-3-11/h2-5,13,17H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGWGEZQGDEIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(C2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenyl with 4-methylpiperazine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, while the piperazinyl group may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)methanone
- 4-(4-Methyl-1-piperazinyl)aniline
Comparison: 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a compound of interest for further exploration and application.
Biological Activity
1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanol, also known by its chemical structure as C₁₃H₂₁N₃O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features an aminophenyl group and a methylpiperazinyl group, which contribute to its pharmacological properties. Research has focused on its antimicrobial and anticancer activities, among other therapeutic potentials.
The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways. The presence of the hydroxyl group in the ethanol moiety enhances its solubility and bioavailability, making it suitable for drug development.
This compound exerts its biological effects primarily through:
- Enzyme Interaction : The aminophenyl group can form hydrogen bonds with enzyme active sites, modulating their activity.
- Receptor Binding : The piperazinyl group may enhance binding affinity to specific receptors, affecting signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound shows promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
| Pathogen | Activity |
|---|---|
| Escherichia coli | Inhibitory |
| Staphylococcus aureus | Moderate inhibitory |
| Candida albicans | Effective at higher concentrations |
Anticancer Activity
In vitro studies have revealed that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It has been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce cell cycle arrest in the G2/M phase.
- Trigger apoptotic pathways via caspase activation.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : A study demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of breast cancer, correlating with increased apoptosis markers.
- Bacterial Infection Model : In a murine model of bacterial infection, administration of the compound led to a reduction in bacterial load and improved survival rates compared to controls.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Activity | Notable Differences |
|---|---|---|
| 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)methanone | Moderate anticancer activity | Lacks hydroxyl group |
| 4-(4-Methyl-1-piperazinyl)aniline | Lower antimicrobial efficacy | Different substituent on piperazine |
Q & A
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets. CRISPR-Cas9 knockout models validate candidate pathways (e.g., serotonin signaling). Pharmacological inhibition (e.g., ketanserin for 5-HT₂A) confirms receptor specificity. In vivo efficacy studies (rodent models) correlate target engagement with behavioral outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
